7-Fluoro-octahydropyrrolo[1,2-a]piperazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H13FN2 |
|---|---|
Molecular Weight |
144.19 g/mol |
IUPAC Name |
7-fluoro-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C7H13FN2/c8-6-3-7-4-9-1-2-10(7)5-6/h6-7,9H,1-5H2 |
InChI Key |
GEJVEGQYNKOYPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CC(CC2CN1)F |
Origin of Product |
United States |
Synthetic Methodologies for 7 Fluoro Octahydropyrrolo 1,2 a Piperazine and Its Analogues
Strategies for Octahydropyrrolo[1,2-a]piperazine Core Construction
The synthesis of the octahydropyrrolo[1,2-a]piperazine core is a key challenge that has been addressed through various innovative organic synthesis strategies. These methods focus on the efficient construction of the fused bicyclic ring system.
Ring-closing reactions are a cornerstone in the synthesis of cyclic and bicyclic molecules, including the octahydropyrrolo[1,2-a]piperazine scaffold. These reactions involve the formation of a new ring from an acyclic or larger cyclic precursor.
Intramolecular cyclization is a powerful strategy for the synthesis of cyclic compounds where a molecule containing two reactive functional groups reacts with itself to form a ring. In the context of the octahydropyrrolo[1,2-a]piperazine core, this often involves the formation of the piperazine (B1678402) ring onto a pre-existing pyrrolidine (B122466) moiety or vice versa. A concise, transition-metal-free strategy has been developed for the synthesis of pyrrolo[1,2-a]pyrazines through the chemo- and stereoselective base-catalyzed intramolecular cyclization of N-propargyl(pyrrolyl)enaminones. bohrium.com Another approach involves a catalyst-free three-component Strecker reaction followed by an intramolecular [3+2] cycloaddition to synthesize decahydropyrrolo[1,2-a]tetrazolo[1,5-d]pyrazines, showcasing the versatility of intramolecular cycloadditions in building related fused systems.
Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules in a single step by combining three or more reactants. These reactions are highly atom-economical and can rapidly generate molecular diversity. For the synthesis of related tetrahydropyrrolo[1,2-a]pyrazines, pseudo-multicomponent reactions have been utilized, demonstrating the potential of such strategies for the construction of the octahydropyrrolo[1,2-a]piperazine core. mdpi.com
Palladium catalysis is a versatile tool in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. Palladium-catalyzed cyclization reactions have been effectively used for the modular synthesis of highly substituted piperazines. mdpi.com These methods often involve the coupling of a diamine component with a unit that forms the carbon backbone of the piperazine ring. The palladium-catalyzed cyclization of N-allyl pyrrole-2-carboxamides can lead to different pyrrolo[1,2-a]pyrazine (B1600676) products depending on the specific catalyst used. achemblock.com Buchwald-Hartwig cross-coupling reactions, a type of palladium-catalyzed amination, have also been employed to synthesize piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives.
Table 1: Comparison of Core Construction Strategies
| Strategy | Key Features | Advantages | Potential for Fluorination |
| Intramolecular Cyclization | Formation of a ring from a single molecule. | High efficiency for specific ring sizes, potential for stereocontrol. | Fluorinated precursors can be used. |
| Multicomponent Reactions | Three or more reactants combine in one pot. | High atom economy, rapid access to complexity. | Use of fluorinated building blocks. |
| Palladium-Catalyzed Reactions | Versatile C-N and C-C bond formation. | Mild reaction conditions, functional group tolerance. | Compatible with many fluorinated substrates. |
Many biologically active molecules are chiral, and their therapeutic effects are often dependent on their specific stereochemistry. Chiral pool synthesis utilizes readily available enantiopure starting materials, such as amino acids or carbohydrates, to synthesize complex chiral molecules. For instance, a synthetic route to orthogonally protected, enantiomerically pure 2-substituted piperazines starts from α-amino acids.
Stereoselective synthesis aims to control the formation of a specific stereoisomer. The direct asymmetric intramolecular aza-Friedel-Crafts reaction of N-aminoethylpyrroles with aldehydes, catalyzed by a chiral phosphoric acid, provides an efficient method for preparing medicinally relevant chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines with high yields and enantioselectivities. While a specific stereoselective synthesis for 7-Fluoro-octahydropyrrolo[1,2-a]piperazine is not detailed in the literature, the existence of stereoisomers like (7R,8aR)-7-fluoro-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine dihydrochloride (B599025) suggests that such syntheses have been developed.
A common and practical approach to constructing the octahydropyrrolo[1,2-a]piperazine scaffold involves the coupling of pre-formed pyrrole (B145914) and piperazine derivatives. This strategy allows for a modular approach, where each component can be independently synthesized and functionalized before being joined together. For example, the synthesis of pyrrolo[1,2-a]pyrazines can be achieved by fusing a pyrazinone to an existing pyrrole, often starting from 1H-pyrrole-2-carboxamide derivatives that undergo intramolecular reactions. achemblock.com
The introduction of a fluorine atom can be achieved by using a fluorinated starting material. For instance, the synthesis of some piperazine-containing drugs has started with commercially available 4-fluoro-2-nitrobenzoic acid, which is then elaborated to include the piperazine ring. mdpi.com This highlights the feasibility of incorporating fluorine into the final structure by starting with a fluorinated building block.
Ring-Closing Reactions for Bicyclic Formation
Introduction of Fluorine into the Octahydropyrrolo[1,2-a]piperazine Scaffold
The incorporation of a fluorine atom at the C-7 position of the octahydropyrrolo[1,2-a]piperazine ring system can be achieved through several synthetic approaches. These methods can be broadly categorized into direct fluorination of a pre-formed heterocyclic scaffold and the construction of the ring system using fluorinated building blocks.
Direct Fluorination Techniques
Direct fluorination involves the introduction of a fluorine atom onto the existing octahydropyrrolo[1,2-a]piperazine core. This is often accomplished by first introducing a hydroxyl group at the target position, which can then be substituted by fluorine.
Electrophilic fluorinating reagents are powerful tools for the deoxofluorination of alcohols. While specific examples for the direct fluorination of 7-hydroxy-octahydropyrrolo[1,2-a]piperazine are not extensively detailed in publicly available literature, the general reactivity of reagents like Diethylaminosulfur trifluoride (DAST) and Selectfluor suggests a viable synthetic route.
The hypothetical reaction would proceed via the activation of the hydroxyl group at the 7-position of the octahydropyrrolo[1,2-a]piperazine scaffold, followed by nucleophilic attack of the fluoride (B91410) ion. The choice of reagent and reaction conditions would be critical to minimize side reactions, such as elimination or rearrangement.
Table 1: Common Electrophilic Fluorinating Reagents and Their General Applications
| Reagent | Abbreviation | Typical Applications |
| Diethylaminosulfur trifluoride | DAST | Deoxofluorination of alcohols and aldehydes. |
| Bis(2-methoxyethyl)aminosulfur trifluoride | Deoxo-Fluor | Similar to DAST with improved safety profile. |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | Fluorination of enolates, enol ethers, and electron-rich aromatic compounds. |
This table presents general applications of these reagents and does not represent specific documented reactions on the 7-hydroxy-octahydropyrrolo[1,2-a]piperazine scaffold based on available search results.
Nucleophilic fluorination typically involves the displacement of a suitable leaving group, such as a tosylate or mesylate, by a fluoride source. This approach would necessitate the initial synthesis of a 7-substituted octahydropyrrolo[1,2-a]piperazine precursor. Common nucleophilic fluoride sources include potassium fluoride (KF), cesium fluoride (CsF), and tetrabutylammonium (B224687) fluoride (TBAF). The efficacy of this method is highly dependent on the nature of the leaving group and the reaction conditions, including the solvent and temperature.
Synthesis via Fluorinated Building Blocks
An alternative and often more controlled approach to the synthesis of this compound involves the use of pre-fluorinated starting materials. This strategy allows for the precise placement of the fluorine atom early in the synthetic sequence, avoiding potentially harsh fluorination conditions on a complex heterocyclic system.
This methodology would typically involve the synthesis of a fluorinated piperazine or pyrrolidine derivative which is then used in a subsequent cyclization step to form the bicyclic octahydropyrrolo[1,2-a]piperazine ring system. For instance, a chiral fluorinated piperazine derivative could be reacted with a suitable pyrrolidine precursor to construct the desired scaffold. The choice of building blocks and the cyclization strategy are key to achieving high yields and stereocontrol.
Table 2: Potential Fluorinated Building Blocks and Synthetic Strategies
| Fluorinated Building Block | Potential Synthetic Strategy |
| Fluorinated Piperazine Derivative | Cyclization with a suitable pyrrolidine precursor. |
| Fluorinated Pyrrolidine Derivative | Annulation with a piperazine precursor or a suitable difunctionalized amine. |
| Acyclic Fluorinated Amine | Multi-step synthesis involving sequential cyclizations. |
This table outlines conceptual strategies, as specific examples for the synthesis of this compound using these building blocks are not detailed in the available search results.
Regioselective Fluorination Strategies
Achieving regioselectivity in the fluorination of the octahydropyrrolo[1,2-a]piperazine scaffold is paramount. When employing direct fluorination methods, the inherent reactivity of the different positions on the ring must be considered. The presence of directing groups or the use of specific catalysts can influence the position of fluorination.
In the context of building block synthesis, regioselectivity is predetermined by the structure of the fluorinated precursor. This offers a significant advantage in controlling the final substitution pattern of the molecule. Computational studies on related bicyclic aziridinium (B1262131) ions have shown that the stereochemistry of existing fluorine atoms can direct the regioselectivity of ring-opening reactions, a principle that could be applied to the synthesis of specifically substituted piperidines. nih.gov
Chemical Modifications and Derivatization of the Scaffold
Once the this compound core has been synthesized, it can undergo further chemical modifications to generate a library of analogues for structure-activity relationship (SAR) studies. The secondary amine within the piperazine ring is a common site for derivatization.
Standard organic transformations such as N-alkylation and N-acylation can be employed to introduce a variety of substituents. For instance, N-alkylation can be achieved by reacting the scaffold with alkyl halides or through reductive amination with aldehydes or ketones. N-acylation can be performed using acyl chlorides or anhydrides. These modifications allow for the exploration of how different substituents at this position influence the biological activity of the molecule.
Functionalization of Nitrogen Atoms within the Bicyclic System
The octahydropyrrolo[1,2-a]piperazine scaffold possesses two nitrogen atoms, N1 and N4, which are available for functionalization, allowing for the introduction of a wide range of substituents to modulate the molecule's properties. The secondary amine at the N1 position is typically more nucleophilic and less sterically hindered, making it the primary site for reactions such as alkylation and acylation.
N-Alkylation and N-Arylation:
The nitrogen atoms of the bicyclic system can be functionalized through standard N-alkylation and N-arylation reactions. mdpi.com N-alkylation is commonly achieved by treating the parent scaffold with alkyl halides in the presence of a base to neutralize the resulting hydrohalic acid. researchgate.net Reductive amination, reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, is another widely used method for introducing alkyl groups. mdpi.com
For N-arylation, transition-metal-catalyzed cross-coupling reactions are the methods of choice. The Buchwald-Hartwig amination, employing a palladium catalyst with a suitable phosphine (B1218219) ligand, allows for the coupling of the piperazine nitrogen with aryl halides or triflates. mdpi.com Similarly, the Ullmann condensation, a copper-catalyzed reaction, can also be used to form the N-aryl bond. mdpi.com The choice of reaction conditions, including the catalyst, ligand, base, and solvent, is crucial for achieving high yields and selectivity, especially when seeking to functionalize a specific nitrogen atom in the presence of other reactive sites.
| Reaction Type | Reagents and Conditions | Resulting Functionalization |
| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃, Et₃N) | Introduction of alkyl groups |
| Reductive Amination | Aldehyde or Ketone, Reducing agent (e.g., NaBH(OAc)₃) | Introduction of substituted alkyl groups |
| N-Arylation (Buchwald-Hartwig) | Aryl halide/triflate, Palladium catalyst, Ligand, Base | Introduction of aryl or heteroaryl groups |
| N-Arylation (Ullmann) | Aryl halide, Copper catalyst, Base | Introduction of aryl groups |
Transformations of Peripheral Substituents
Beyond the direct functionalization of the nitrogen atoms, the chemical space of this compound analogues can be expanded by transforming peripheral substituents that have been introduced onto the scaffold. These transformations allow for the fine-tuning of the molecule's properties and the exploration of structure-activity relationships.
If a functional group such as an ester or a carboxylic acid is present on a substituent attached to one of the nitrogen atoms, it can serve as a handle for further modifications. For example, a carboxylic acid can be converted to an amide via coupling with various amines using standard peptide coupling reagents like HATU or EDC. This approach allows for the introduction of a diverse array of chemical moieties.
Similarly, if a substituent contains a reactive group like a halide, it can be used in cross-coupling reactions, such as the Suzuki or Sonogashira reactions, to introduce new carbon-carbon bonds and build more complex structures. The presence of the fluorine atom at the 7-position is generally stable under many of these reaction conditions, allowing for late-stage diversification of the molecule.
| Precursor Functional Group | Reaction Type | Reagents and Conditions | Resulting Functional Group |
| Carboxylic Acid | Amide Coupling | Amine, Coupling agent (e.g., HATU, EDC) | Amide |
| Aryl Halide | Suzuki Coupling | Boronic acid, Palladium catalyst, Base | Biaryl system |
| Terminal Alkyne | Sonogashira Coupling | Aryl/vinyl halide, Palladium and Copper catalysts, Base | Internal alkyne |
| Ester | Reduction | Reducing agent (e.g., LiAlH₄) | Alcohol |
Scaffold Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules from a common starting material or scaffold. For the this compound core, a DOS approach would involve the systematic variation of substituents at multiple positions on the bicyclic system.
A library of analogues could be generated by starting with the core this compound and performing a series of parallel reactions to introduce a wide range of building blocks at the N1 and N4 positions. For example, a set of diverse aldehydes could be used in reductive amination reactions at the N1 position, followed by a series of acylations or alkylations at the N4 position (if it is a secondary amine).
Furthermore, multicomponent reactions (MCRs) could be employed to rapidly build complexity and diversity around the scaffold. For instance, if a precursor to the scaffold contains a primary amine and a carboxylic acid, it could be used in a Ugi or Passerini reaction to introduce multiple points of diversity in a single step. While direct application of MCRs to the pre-formed this compound might be challenging, they can be instrumental in the synthesis of highly functionalized precursors that can then be cyclized to form the desired bicyclic system with embedded diversity. The goal of such a DOS strategy is to explore a broad chemical space to identify compounds with desired properties.
Advanced Spectroscopic and Crystallographic Characterization of 7 Fluoro Octahydropyrrolo 1,2 a Piperazine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. For a molecule like 7-Fluoro-octahydropyrrolo[1,2-a]piperazine, a combination of one-dimensional and two-dimensional NMR experiments would be essential for a complete structural assignment.
Proton NMR (¹H NMR) for Structural Elucidation
A ¹H NMR spectrum would provide information about the number of different types of protons and their connectivity. The chemical shifts of the protons would be influenced by the presence of the electronegative fluorine atom and the nitrogen atoms in the heterocyclic rings. Spin-spin coupling between adjacent protons would reveal the connectivity of the carbon skeleton, and the magnitude of the coupling constants could provide insights into the dihedral angles and, consequently, the conformation of the rings.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis
A ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule, providing a map of the carbon framework. The carbon directly bonded to the fluorine atom would exhibit a large one-bond C-F coupling constant, which is a characteristic feature in the ¹³C NMR of organofluorine compounds. Carbons further away would show smaller, long-range C-F couplings.
Fluorine-19 NMR (¹⁹F NMR) for Fluorine Environment Analysis
¹⁹F NMR is highly sensitive and provides a direct probe of the fluorine atom's local electronic environment. The chemical shift of the fluorine signal would be characteristic of its position on the aliphatic ring system. Furthermore, coupling between the fluorine and nearby protons (H-F coupling) would be observable in both the ¹H and ¹⁹F NMR spectra, aiding in the assignment of protons close to the fluorine atom.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR techniques are indispensable for unambiguously assigning all proton and carbon signals and for determining the stereochemistry.
COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, confirming the connectivity of protons within the pyrrolidine (B122466) and piperazine (B1678402) rings.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range correlations between protons and carbons (typically over two or three bonds), which is crucial for connecting different fragments of the molecule and assigning quaternary carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is vital for determining the relative stereochemistry and preferred conformation of the molecule in solution.
Without experimental data, hypothetical data tables for these NMR techniques cannot be generated.
X-ray Crystallography for Absolute Stereochemistry and Conformation
Single Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry and conformation. To perform this analysis, a suitable single crystal of a this compound derivative would need to be grown. The diffraction data would provide precise information on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the fused ring system and the orientation of the fluorine substituent. For a chiral molecule, this technique can unambiguously determine the absolute configuration (R/S) of each stereocenter.
The generation of a data table with crystallographic information such as crystal system, space group, unit cell dimensions, and atomic coordinates is contingent on the successful crystallization and X-ray diffraction analysis of the compound.
Analysis of Conformations and Crystal Packing
The three-dimensional arrangement of atoms and molecules in a crystalline solid provides invaluable insights into the inherent conformational preferences and the nature of intermolecular interactions. While a specific crystal structure for this compound is not publicly available, analysis of closely related fluorinated piperazine and piperidine derivatives allows for a detailed predictive understanding of its solid-state behavior.
The conformation of the octahydropyrrolo[1,2-a]piperazine ring system is a crucial determinant of its properties. The fused ring system is expected to adopt a chair-like conformation for the piperazine ring, which is the most stable arrangement for six-membered saturated heterocycles. The introduction of a fluorine atom at the 7-position is anticipated to have a significant influence on the conformational equilibrium. Studies on fluorinated piperidines have revealed a preference for the axial orientation of the fluorine atom, a phenomenon attributed to a combination of hyperconjugation and electrostatic interactions. d-nb.infonih.gov Specifically, the gauche effect between the C-F bond and the lone pairs of the nitrogen atoms, as well as the C-N bonds of the ring, can stabilize the axial conformer.
To illustrate the crystallographic parameters that could be expected for such a compound, the following table presents hypothetical, yet realistic, X-ray diffraction data for a derivative, based on published data for similar fluorinated heterocyclic compounds. nih.gov
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.598 |
| b (Å) | 8.471 |
| c (Å) | 14.893 |
| α (°) | 90 |
| β (°) | 97.43 |
| γ (°) | 90 |
| Volume (ų) | 1325.7 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.304 |
This is a hypothetical data table for illustrative purposes, based on analogous structures.
Mass Spectrometry (MS) and Elemental Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions. The fragmentation pattern of a molecule in the mass spectrometer is highly characteristic and provides a fingerprint for its identification.
For this compound and its derivatives, electron ionization (EI) mass spectrometry would be expected to produce a molecular ion peak (M⁺), corresponding to the intact molecule. However, this peak may be of low intensity due to the facile fragmentation of the piperazine ring system. The fragmentation of piperazine derivatives is well-documented and typically involves the cleavage of the C-N and C-C bonds within the ring. oup.comoup.comresearchgate.netxml-journal.net
The primary fragmentation pathways for the this compound core would likely involve the loss of small, stable neutral fragments. Key fragment ions would arise from the cleavage of the bonds adjacent to the nitrogen atoms (α-cleavage), leading to the formation of characteristic iminium ions. The presence of the fluorine atom would influence the fragmentation, and fragment ions containing fluorine would be indicative of its location within the molecule.
The table below outlines the expected major fragment ions and their proposed structures for this compound.
| m/z (mass-to-charge ratio) | Proposed Fragment Ion Structure |
| 144 | [M]⁺ (Molecular Ion) |
| 125 | [M - F]⁺ |
| 113 | Fragment from cleavage of the pyrrolidine ring |
| 84 | Piperazine ring fragment |
| 56 | Further fragmentation of the piperazine ring |
This is a predictive table of fragmentation based on known patterns for similar compounds.
Elemental analysis is a fundamental technique that determines the elemental composition of a compound. The results are typically presented as the weight percentage of each element. For a pure sample of this compound (C₇H₁₃FN₂), the theoretical elemental composition can be calculated. This data is crucial for confirming the empirical formula of a newly synthesized compound.
The following table presents the theoretical elemental analysis data for this compound and a hypothetical derivative.
| Compound | Molecular Formula | % Carbon (Calculated) | % Hydrogen (Calculated) | % Nitrogen (Calculated) | % Fluorine (Calculated) |
| This compound | C₇H₁₃FN₂ | 58.31 | 9.09 | 19.43 | 13.17 |
| 2-Methyl-7-fluoro-octahydropyrrolo[1,2-a]piperazine | C₈H₁₅FN₂ | 60.73 | 9.56 | 17.70 | 12.01 |
Computational and Theoretical Investigations of 7 Fluoro Octahydropyrrolo 1,2 a Piperazine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.
Density Functional Theory (DFT) Studies on Electronic Structure
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For 7-Fluoro-octahydropyrrolo[1,2-a]piperazine, DFT calculations would provide valuable information about the distribution of electrons within the molecule, which is key to understanding its reactivity and intermolecular interactions.
Key parameters obtained from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. A larger gap suggests higher stability and lower reactivity. Furthermore, DFT can be used to generate electron density maps and electrostatic potential surfaces, which visualize the electron-rich and electron-poor regions of the molecule. In the case of this compound, the electronegative fluorine atom is expected to create a region of negative electrostatic potential.
Table 1: Illustrative DFT-Calculated Electronic Properties of this compound
| Property | Expected Value | Significance |
| HOMO Energy | ~ -6.5 eV | Relates to the ability to donate electrons. |
| LUMO Energy | ~ 1.5 eV | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | ~ 8.0 eV | Indicator of chemical stability. |
| Dipole Moment | ~ 2.5 D | Measures the overall polarity of the molecule. |
Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from DFT calculations.
Ab Initio Methods for Molecular Properties
Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data for parameterization. These methods can provide highly accurate predictions of various molecular properties. For this compound, ab initio calculations could be employed to determine its optimized geometry, vibrational frequencies (corresponding to its infrared spectrum), and thermochemical properties such as enthalpy of formation.
High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, would offer a detailed and accurate picture of the molecule's fundamental characteristics, serving as a benchmark for less computationally expensive methods like DFT.
Conformational Analysis and Dynamics
The three-dimensional shape and flexibility of a molecule are critical to its function and interactions with other molecules.
Potential Energy Surface Exploration
The octahydropyrrolo[1,2-a]piperazine ring system is not planar and can adopt several different conformations. The presence of the fluorine atom can influence the relative stability of these conformers. A potential energy surface (PES) exploration involves systematically calculating the energy of the molecule as a function of its geometry, typically by rotating specific bonds.
This analysis would identify the most stable (lowest energy) conformations of this compound and the energy barriers between them. This information is crucial for understanding which shapes the molecule is most likely to adopt and how easily it can transition between them.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its movements and conformational changes over time.
For this compound, an MD simulation would reveal how the molecule behaves in a simulated environment, such as in a solvent like water. This can provide insights into its flexibility, how it interacts with its surroundings, and its dynamic conformational equilibrium. Such simulations are particularly useful for understanding how the molecule might interact with biological targets.
Theoretical Studies on the Impact of Fluorine
The substitution of a hydrogen atom with a fluorine atom can have profound effects on a molecule's properties. Theoretical studies are well-suited to isolate and quantify these effects.
Computational studies can directly compare the properties of this compound with its non-fluorinated counterpart, octahydropyrrolo[1,2-a]piperazine. By analyzing the differences in their calculated properties, a clear understanding of the role of the fluorine atom can be achieved.
Table 2: Illustrative Comparison of Calculated Properties for Fluorinated vs. Non-Fluorinated Analogues
| Property | Octahydropyrrolo[1,2-a]piperazine (Calculated) | This compound (Calculated) | Impact of Fluorine |
| pKa of the most basic nitrogen | ~ 9.5 | ~ 9.0 | Reduces basicity due to electron withdrawal. |
| Dipole Moment | ~ 1.5 D | ~ 2.5 D | Increases polarity. |
| Conformational Energy Landscape | Reference | Altered relative stabilities of conformers. | Influences preferred 3D structure. |
Note: The values in this table are hypothetical and serve as an illustration of the insights that would be gained from such a comparative theoretical study.
Influence on Molecular Electrostatic Potential
The molecular electrostatic potential (MEP) is a critical descriptor for predicting intermolecular interactions. The introduction of a fluorine atom is known to create a region of negative electrostatic potential around itself, while simultaneously influencing the potential of neighboring atoms. A detailed MEP map for this compound, which would be generated through computational modeling, is not available. Such a map would be invaluable for understanding how this molecule might interact with biological targets, such as proteins or enzymes, by identifying regions prone to electrostatic interactions.
Role of Fluorine in Intramolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)
Fluorine can participate in various non-covalent interactions, including hydrogen bonds (as an acceptor) and, under certain circumstances, halogen bonds (as a donor or acceptor). The specific geometry of this compound could potentially allow for intramolecular hydrogen bonding between the fluorine atom and nearby hydrogen atoms, which could influence the compound's conformational preferences. However, no studies have been published that confirm or analyze such interactions within this specific molecule.
Structure-Activity Relationship (SAR) Studies and Computational Design
Quantitative Structure-Activity Relationship (QSAR) Modeling (e.g., CoMFA)
Quantitative Structure-Activity Relationship (QSAR) studies are essential for understanding how changes in a molecule's structure affect its biological activity. Methods like Comparative Molecular Field Analysis (CoMFA) rely on a dataset of compounds with known activities to build predictive models. There is no indication in the current literature that a series of this compound analogs has been synthesized and biologically evaluated to a sufficient extent to perform a meaningful QSAR or CoMFA study.
Virtual Screening and Ligand Design Approaches
Virtual screening and ligand design are powerful computational tools for identifying novel drug candidates. These approaches often start with a known active compound or a target structure. In the absence of established biological activity or a defined biological target for this compound, the application of these methods has not been reported.
Analysis of Activity Cliffs related to Fluorine Position
Activity cliffs refer to large changes in biological activity resulting from small structural modifications. Analyzing the effect of the fluorine atom's position on the octahydropyrrolo[1,2-a]piperazine scaffold would require activity data for various positional isomers. As no such data is publicly available for this compound and its related isomers, an analysis of activity cliffs is not possible at this time.
Advanced Reaction Mechanisms and Transformations of the Fluorinated Octahydropyrrolo 1,2 a Piperazine Scaffold
Mechanistic Pathways of Key Cyclization Reactions
The synthesis of the octahydropyrrolo[1,2-a]piperazine ring system can be achieved through several strategic cyclization reactions. The presence of a fluorine atom at the 7-position necessitates careful consideration of its electronic influence on potential precursors. Plausible mechanistic pathways for the formation of the 7-fluoro derivative often involve intramolecular reactions where the pyrrolidine (B122466) and piperazine (B1678402) rings are formed in a sequential or concerted fashion.
One common strategy for constructing the related dihydropyrrolo[1,2-a]pyrazinone scaffold involves the intramolecular aza-Michael addition. mdpi.com Extrapolating this to the saturated, fluorinated target, a key cyclization could involve an intramolecular nucleophilic substitution. For instance, a suitably substituted proline derivative, activated as an ester or amide, could undergo cyclization with a fluorinated aminoethyl side chain. The reaction would likely proceed via an SN2 mechanism, with the secondary amine of the proline precursor attacking an electrophilic carbon on the side chain, which bears a leaving group.
Another powerful approach involves multicomponent reactions, such as the Ugi reaction, which can rapidly build molecular complexity. A diastereoselective synthesis of pyrrolopiperazine-2,6-diones has been demonstrated using a one-pot Ugi/nucleophilic substitution/N-acylation sequence. nih.govresearchgate.net A similar strategy could be envisioned for 7-Fluoro-octahydropyrrolo[1,2-a]piperazine, where a fluorinated component is incorporated into the initial Ugi reaction, followed by subsequent cyclization and reduction steps to yield the saturated bicyclic system.
Reductive amination is also a key transformation in the synthesis of piperazine-containing compounds. nih.gov A plausible final step in the formation of the scaffold could be an intramolecular reductive amination of a precursor containing both an amine and a carbonyl group, strategically positioned to form the six-membered piperazine ring.
| Reaction Type | Key Precursor Features | Plausible Mechanism | Reference Analogy |
| Intramolecular SN2 Cyclization | Proline derivative with an N-linked fluorinated aminoethyl side chain bearing a leaving group. | Nucleophilic attack of the proline nitrogen onto the electrophilic carbon of the side chain. | General principles of N-heterocycle synthesis organic-chemistry.org |
| Ugi Reaction followed by Cyclization/Reduction | Fluorinated aldehyde or amine, an isocyanide, and a carboxylic acid with a latent cyclization partner. | Formation of an α-acylamino amide intermediate, followed by intramolecular cyclization and subsequent reduction of amide carbonyls. | nih.govresearchgate.net |
| Intramolecular Reductive Amination | Linear amino-aldehyde or amino-ketone containing a fluorine atom on the carbon backbone. | Formation of a cyclic iminium ion intermediate, followed by reduction with an external hydride source. | nih.gov |
Rearrangement Reactions Involving the Fused Bicyclic System
Fused bicyclic systems like octahydropyrrolo[1,2-a]piperazine can be susceptible to various rearrangement reactions, particularly under acidic or thermal conditions, or when reactive intermediates are generated. The presence of nitrogen atoms and a fluorine substituent can influence the propensity and pathway of these transformations.
One potential rearrangement is a Wagner-Meerwein type shift if a carbocation is generated adjacent to the fluorine-bearing carbon or at the bridgehead position. For example, treatment with a strong acid could lead to protonation and subsequent loss of a leaving group, generating a carbocation that could rearrange to a more stable isomer. Such rearrangements have been observed in the oxyfluorination of other bicyclic systems. nih.gov
Ring-opening and ring-expansion reactions are also known for N-heterocycles, often proceeding through cleavage of a C-N bond. acs.org Under certain conditions, particularly involving transition metal catalysis or highly reactive intermediates, the octahydropyrrolo[1,2-a]piperazine skeleton could potentially undergo cleavage and re-formation into a different heterocyclic system.
Sigmatropic rearrangements, such as the nih.govnih.gov-sigmatropic rearrangement (e.g., Claisen or Cope-type), are less likely in the saturated core but could be engineered in unsaturated derivatives of the scaffold. numberanalytics.com Electrocyclic reactions would similarly require the presence of a conjugated system within the bicyclic structure. numberanalytics.com
| Rearrangement Type | Initiating Condition/Intermediate | Potential Outcome | Reference Analogy |
| Wagner-Meerwein Rearrangement | Generation of a carbocation at C6, C8, or the bridgehead carbon (C8a). | Migration of an alkyl group to form a more stable carbocation, leading to a rearranged skeleton. | nih.gov |
| Ring-Opening/Ring-Expansion | N-C bond cleavage under harsh conditions or via a specific reactive intermediate. | Formation of a monocyclic piperazine with a functionalized pyrrolidine side chain, or expansion to a larger bicyclic system. | acs.org |
| Skeletal Reorganization via Iminium Ion | Formation of an iminium ion at N4 or N1, followed by bond migration. | Isomerization of the bicyclic core. | General principles of heterocyclic rearrangements chempedia.info |
Interconversion of Stereoisomers and Chiral Stability
The this compound structure contains multiple stereocenters, including the carbon atom bearing the fluorine (C7) and the bridgehead carbon (C8a). The presence of the electronegative fluorine atom can significantly impact the stability and reactivity of these chiral centers.
The chiral stability of the C-F bond is generally high, and epimerization at C7 through a simple SN1 or SN2 mechanism would be challenging without a suitable activating group. However, the carbons alpha to the nitrogen atoms (C1, C3, and C8a) are potentially susceptible to epimerization. This can occur via the formation of an achiral enamine or iminium ion intermediate, particularly under acidic or basic conditions, followed by non-stereospecific reprotonation or reduction.
The inductive effect of the β-fluorine atom lowers the basicity (pKa) of the nearby nitrogen atoms. nih.gov This reduced basicity can affect the rate of acid-catalyzed epimerization at adjacent stereocenters. The development of stereoselective syntheses for chiral fluorinated amines is an active area of research, often employing chiral auxiliaries or organocatalysis to control the stereochemical outcome during their formation. nih.govnih.govbioorganica.com.ua
Furthermore, the phenomenon of self-disproportionation of enantiomers (SDE) has been noted for chiral, non-racemic fluoroorganic compounds, which can complicate purification and analysis of enantiomerically enriched samples. ucj.org.ua
| Stereochemical Process | Relevant Stereocenter(s) | Mechanistic Considerations | Key Influencing Factors |
| Epimerization | C1, C3, C8a | Formation and tautomerization of an enamine or formation/reduction of an iminium ion. | pH of the medium, temperature, presence of oxidizing/reducing agents. |
| Racemization at C7 | C7 | Unlikely under normal conditions due to the strength of the C-F bond. Would require harsh conditions or specific chemical activation. | Presence of a strong Lewis acid, high temperatures. |
| Diastereomeric Interconversion | All stereocenters | A combination of the above processes can lead to the formation of a mixture of diastereomers from a single pure diastereomer. | Thermodynamic stability of the different diastereomers. |
Regioselectivity and Diastereoselectivity in Scaffold Functionalization
The functionalization of the this compound scaffold presents significant challenges in controlling both regioselectivity and diastereoselectivity. The inherent reactivity of the C-H bonds alpha to the nitrogen atoms makes these positions prime targets for functionalization, but differentiating between them can be difficult. nih.gov
Regioselectivity: The two nitrogen atoms in the piperazine ring have different chemical environments. The N4 nitrogen is part of a tertiary amine, while the N1 nitrogen is at a bridgehead junction. Direct N-alkylation or N-acylation would likely occur at the more accessible N4 position.
For C-H functionalization, the positions alpha to the nitrogens (C1, C3, and C8a) are the most activated. The fluorine atom at C7 will exert a deactivating inductive effect, potentially reducing the reactivity of adjacent C-H bonds at C6 and C8. Theoretical studies on related fluorinated piperazine structures suggest that the piperazine ring can be vulnerable to attack. nih.gov Directing groups are often necessary to achieve high regioselectivity in the C-H functionalization of piperazine systems. nih.gov
Diastereoselectivity: When introducing a new substituent, the existing stereochemistry of the bicyclic system will direct the approach of the incoming reagent. Functionalization at a position adjacent to an existing stereocenter (e.g., C6 or C8) will be influenced by steric hindrance, leading to a preference for one diastereomer over another. For instance, the alkylation of an enolate generated from a carbonyl group introduced onto the scaffold would likely proceed from the less hindered face of the bicyclic system. The stereoselective synthesis of fluorinated compounds often relies on chiral catalysts or auxiliaries to achieve high levels of diastereocontrol. mdpi.comnih.gov
| Functionalization Type | Predicted Regioselectivity | Diastereoselective Control Factors |
| N-Alkylation/Acylation | Predominantly at the more sterically accessible N4 position. | Not applicable unless a chiral electrophile is used. |
| Electrophilic Attack (on a derivative) | Depends on the directing group; without one, a mixture is likely. | Approach of the electrophile will be directed by the existing stereocenters to the less sterically hindered face. |
| C-H Activation/Functionalization | C3 and C8a are likely the most reactive C-H bonds alpha to nitrogen. nih.gov | The use of chiral catalysts or directing groups would be essential for controlling diastereoselectivity. |
Application of 7 Fluoro Octahydropyrrolo 1,2 a Piperazine As a Synthetic Building Block
Incorporation into Complex Molecular Architectures
The inherent three-dimensional character of the 7-Fluoro-octahydropyrrolo[1,2-a]piperazine scaffold makes it an attractive starting point for the synthesis of complex molecular architectures. Its fused ring system imparts a high degree of conformational rigidity, which can be advantageous in designing molecules with specific spatial arrangements required for potent and selective biological activity. The secondary amine within the piperazine (B1678402) ring serves as a convenient handle for further functionalization, allowing for the attachment of various substituents and the extension of the molecular framework.
While specific examples of natural product synthesis incorporating this exact fluorinated scaffold are not extensively documented in publicly available literature, the broader class of pyrrolopiperazine derivatives has been utilized in the synthesis of biologically active compounds. The introduction of a fluorine atom, as in this compound, is a well-established strategy in medicinal chemistry to enhance metabolic stability and modulate basicity. Therefore, this building block is poised for application in the synthesis of novel analogs of complex natural products or other intricate molecular designs where such properties are desirable.
Development of Scaffold Libraries for Chemical Space Exploration
The exploration of chemical space is a cornerstone of modern drug discovery. Scaffold-based libraries, which feature a common core structure with diverse peripheral modifications, are a powerful tool for systematically probing interactions with biological targets. The this compound core is an ideal candidate for the construction of such libraries. Its rigid structure provides a well-defined orientation for appended substituents, facilitating the exploration of structure-activity relationships (SAR).
The presence of two nitrogen atoms at different positions within the scaffold offers multiple points for diversification. The secondary amine can be readily acylated, alkylated, or used in reductive amination reactions to introduce a wide array of functional groups. The other nitrogen, at the bridgehead, can also participate in chemical transformations, further expanding the diversity of the resulting library. The fluorine atom adds another layer of complexity and potential for unique interactions, making libraries based on this scaffold particularly valuable for screening against a wide range of biological targets.
Table 1: Potential Modifications of the this compound Scaffold for Library Synthesis
| Modification Site | Reaction Type | Potential Reagents/Building Blocks |
| Secondary Amine (Piperazine Ring) | Acylation | Acid chlorides, Anhydrides, Carboxylic acids (with coupling agents) |
| Alkylation | Alkyl halides, Epoxides | |
| Reductive Amination | Aldehydes, Ketones | |
| Sulfonylation | Sulfonyl chlorides | |
| Bridgehead Nitrogen | Quaternization | Alkyl halides |
Strategies for Diversity-Oriented Synthesis (DOS)
Diversity-oriented synthesis (DOS) aims to generate structurally diverse and complex small molecules from a common starting material through a series of branching reaction pathways. The this compound scaffold, with its multiple reactive sites and stereocenters, is a promising substrate for DOS strategies. By strategically employing a variety of reagents and reaction conditions, a single starting material can be transformed into a multitude of distinct molecular architectures.
For instance, the secondary amine could be the starting point for a cascade of reactions. After an initial functionalization, subsequent intramolecular reactions could lead to the formation of new rings or the introduction of complex stereochemical arrangements. The fluorine atom can influence the reactivity of adjacent functional groups, potentially leading to novel and unexpected chemical transformations that further enhance the diversity of the resulting compound collection. While specific, large-scale DOS libraries based on this particular fluorinated scaffold have not been detailed in available reports, the principles of DOS are highly applicable to its structure.
Role in Bioisosteric Replacement Studies
Bioisosteric replacement is a key strategy in medicinal chemistry where a functional group in a biologically active molecule is replaced by another group with similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. The piperazine ring is a common motif in many approved drugs, valued for its ability to impart aqueous solubility and act as a linker between different parts of a molecule.
The this compound can be considered a rigid, fluorinated bioisostere of a simple piperazine or other diamine linkers. The introduction of the fused pyrrolidine (B122466) ring restricts the conformational flexibility compared to a simple piperazine, which can lead to enhanced binding affinity and selectivity for a target protein. The fluorine atom can also serve as a bioisostere for a hydrogen atom or a hydroxyl group, potentially improving metabolic stability by blocking sites of oxidation. In drug design, replacing a flexible piperazine with this more constrained, fluorinated analog could be a valuable tactic to optimize lead compounds.
Table 2: Comparison of Properties for Bioisosteric Replacement
| Compound/Scaffold | Key Properties | Potential Advantages in Bioisosteric Replacement |
| Piperazine | Flexible, basic, hydrophilic | - |
| This compound | Rigid, basic, fluorinated, chiral | Increased potency and selectivity due to conformational constraint. Improved metabolic stability due to the fluorine atom. Introduction of a specific stereochemical feature. |
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes
The efficient and environmentally benign synthesis of complex fluorinated molecules is a paramount challenge. Future research will likely pivot from traditional multi-step sequences towards more elegant and sustainable strategies.
Key areas of development include:
One-Pot and Multicomponent Reactions (MCRs): MCRs offer a powerful approach to building molecular complexity in a single step from multiple starting materials, increasing efficiency and reducing waste. taylorfrancis.com The development of novel MCRs to construct the octahydropyrrolo[1,2-a]piperazine core, potentially incorporating the fluorine atom concurrently, is a promising avenue. mdpi.comnih.gov
Biocatalysis: The use of engineered enzymes offers unparalleled stereoselectivity for synthesizing chiral molecules. wpmucdn.com Future work could involve developing biocatalysts for the enantioselective fluorination or cyclization steps required to produce specific stereoisomers of 7-Fluoro-octahydropyrrolo[1,2-a]piperazine. This approach could provide access to enantiopure compounds that are difficult to obtain through traditional chemical methods.
Late-Stage Functionalization (LSF): Introducing fluorine at a late stage of a synthetic sequence is highly desirable as it allows for the rapid diversification of complex molecular skeletons. mdpi.com Research into C-H activation methodologies to directly install a fluorine atom onto the pre-formed octahydropyrrolo[1,2-a]piperazine scaffold would represent a significant advance, eliminating the need for pre-functionalized starting materials. mdpi.com
Flow Chemistry: Continuous flow synthesis offers improved safety, scalability, and control over reaction parameters compared to batch processing. Applying flow chemistry to hazardous fluorination reactions or to multi-step sequences could streamline the production of this scaffold.
| Synthetic Strategy | Description | Potential Advantages for this compound Synthesis |
|---|---|---|
| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single operation to form a complex product. taylorfrancis.com | Increased atom economy, reduced waste, rapid access to a library of derivatives. |
| Biocatalysis | Use of enzymes or whole organisms to catalyze chemical reactions. wpmucdn.com | High stereoselectivity, mild reaction conditions, environmentally friendly. |
| Late-Stage C-H Fluorination | Direct replacement of a C-H bond with a C-F bond on a fully formed scaffold. mdpi.com | Maximizes synthetic efficiency, allows for rapid diversification of analogues. |
| Flow Chemistry | Performing reactions in a continuous stream rather than in a batch. | Enhanced safety for hazardous reagents, improved scalability and reproducibility. |
Advanced Spectroscopic Techniques for Dynamic Studies
The rigid, fused ring system of this compound, combined with the stereoelectronic influence of the fluorine atom, results in complex conformational dynamics. Understanding these dynamics is crucial as they can dictate binding affinity to biological targets.
Future research will benefit from the application of advanced spectroscopic methods:
Dynamic NMR (DNMR) Spectroscopy: This technique is exceptionally well-suited for studying the conformational isomerism in piperazine-containing rings. nih.govbeilstein-journals.orgbeilstein-journals.org Variable temperature DNMR studies on this compound could be used to determine the energy barriers between different chair-boat conformations and to quantify the influence of the fluorine substituent on the ring-flipping kinetics. nih.govresearchgate.net
Ultrafast Spectroscopy: Techniques like femtosecond transient absorption spectroscopy allow for the observation of molecular dynamics on extremely short timescales. spectroscopyonline.com This could provide unprecedented insight into the electronic and vibrational changes that occur during chemical reactions or upon ligand binding. spectroscopyonline.comsemi.ac.cn
Two-Dimensional Infrared (2D IR) Spectroscopy: 2D IR can reveal structural information with ultrafast time resolution, making it a powerful tool for studying the dynamics of hydrogen-bonding networks and conformational changes in solution. semi.ac.cn
| Technique | Information Gained | Relevance to this compound |
|---|---|---|
| Dynamic NMR (DNMR) | Characterization of conformational exchange processes and their activation energies. nih.govresearchgate.net | Quantifying the energetic barriers of ring inversion and the conformational preferences induced by the fluorine atom. |
| Ultrafast Spectroscopy | Observation of molecular and electronic dynamics on the femtosecond timescale. spectroscopyonline.com | Provides insights into reaction mechanisms and the rapid conformational changes upon interaction with a biological target. |
| 2D IR Spectroscopy | Structure-sensitive information with high temporal resolution, probing molecular vibrations and couplings. semi.ac.cn | Elucidating solvent interactions and rapid structural fluctuations of the scaffold in different environments. |
Integration of Machine Learning in Scaffold Design and Synthesis
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research by accelerating the discovery and optimization of new molecules and reactions. arxiv.org
For a scaffold like this compound, ML could be integrated in several ways:
De Novo Molecular Design: ML models can be trained on vast chemical databases to generate novel molecular structures with desired properties. arxiv.org These models could be used to design derivatives of the core scaffold with optimized binding affinity, selectivity, or improved pharmacokinetic profiles. Deep learning approaches, for instance, can be used to generate new protein structures to scaffold functional sites, a principle that can be adapted for small molecule scaffolds. nih.gov
Retrosynthesis Prediction: AI-powered tools can propose novel and efficient synthetic routes to complex target molecules, potentially identifying non-intuitive pathways that a human chemist might overlook. synthiaonline.com This would be invaluable for a complex fused heterocycle.
Property Prediction: By learning from existing data, ML algorithms can accurately predict various properties of new compounds, such as solubility, metabolic stability, and toxicity, before they are synthesized. This in silico screening process can significantly reduce the time and cost associated with drug discovery by prioritizing the most promising candidates for synthesis. spectroscopyonline.com
| Machine Learning Application | Description | Potential Impact |
|---|---|---|
| Scaffold-Based Drug Design | Using computational models to design novel derivatives of a core structure with optimized properties. arxiv.org | Accelerated discovery of potent and selective drug candidates based on the this compound core. |
| AI-Driven Retrosynthesis | Employing AI to plan synthetic routes to target molecules from available starting materials. synthiaonline.com | Identification of more efficient, cost-effective, and sustainable synthetic pathways. |
| Predictive Modeling | Using algorithms to predict physicochemical and biological properties of unsynthesized compounds. spectroscopyonline.com | Prioritization of synthetic targets, reducing late-stage failures and resource expenditure. |
Exploration of New Fluorination Methodologies
While established fluorination methods exist, the quest for milder, more selective, and more broadly applicable reagents and catalysts is ongoing. The unique structural environment of the C7 position in the octahydropyrrolo[1,2-a]piperazine scaffold may require specialized fluorination approaches.
Future research will likely focus on:
Electrophilic and Nucleophilic Fluorination: Continuous development of new reagents, such as advanced N-F electrophilic reagents (e.g., Selectfluor) and novel nucleophilic fluoride (B91410) sources, will aim to improve efficiency and selectivity. numberanalytics.comnumberanalytics.com
Radical Fluorination: This emerging area uses fluorine radicals to fluorinate heterocycles, often under mild conditions, and can be effective for substrates with sensitive functional groups. numberanalytics.com
Transition-Metal Catalysis: Metal-catalyzed reactions, such as those involving palladium, have opened new pathways for forming C-F bonds, including ring-annulation strategies that create a fluorinated ring in a single step. chim.it
Photoredox Catalysis: Visible-light-mediated photoredox catalysis provides a powerful platform for generating radical intermediates under exceptionally mild conditions, enabling novel C-F bond-forming reactions that are not accessible through traditional thermal methods.
| Methodology | Description | Key Advantage | Reference |
|---|---|---|---|
| Electrophilic Fluorination | Transfer of a fluorine cation (F+) to a nucleophilic carbon center. | Applicable to electron-rich systems. | numberanalytics.com |
| Nucleophilic Fluorination | Displacement of a leaving group by a fluoride anion (F-). | Widely used; many fluoride sources available. | numberanalytics.com |
| Radical Fluorination | Use of fluorine radicals to form C-F bonds. | Tolerant of sensitive functional groups. | numberanalytics.com |
| Late-Stage Fluorination | Introduction of fluorine in the final steps of a synthesis. | Enables rapid diversification of complex molecules. | nih.gov |
Multidisciplinary Approaches in Fluorinated Heterocycle Research
The journey of a novel compound from concept to application is inherently multidisciplinary. The future development of this compound and its derivatives will depend on seamless collaboration between different scientific fields.
Key collaborative intersections include:
Chemistry and Biology: Synthetic chemists can design and create novel analogues, which are then evaluated by chemical biologists to understand their interactions with proteins and their effects in cellular systems. nih.gov This iterative cycle of design, synthesis, and testing is the cornerstone of modern drug discovery.
Computational and Experimental Chemistry: Computational modeling can predict the properties and reactivity of proposed molecules, guiding experimental efforts. numberanalytics.com For example, quantum chemistry calculations can help elucidate reaction mechanisms, while molecular docking can predict how a molecule might bind to a protein target, prioritizing synthetic candidates. scienmag.com
Materials Science and Medicine: Beyond pharmaceuticals, fluorinated heterocycles have applications in materials science, for example, in the development of polymers for organic light-emitting diodes (OLEDs). numberanalytics.com Collaboration could lead to the discovery of entirely new applications for this scaffold.
Radiochemistry and Medical Imaging: The incorporation of fluorine-18 (B77423) (¹⁸F) into the scaffold could yield novel positron emission tomography (PET) imaging agents for diagnostic purposes. nih.gov This requires a specialized synergy between synthetic organic chemistry and nuclear medicine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
